molecular formula C70H125N3O29 B1241427 (2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid

Cat. No.: B1241427
M. Wt: 1472.7 g/mol
InChI Key: CSXAHYACQIWDLT-JUFCRVMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/18:0) is a complex glycosphingolipid. It is composed of multiple sugar residues linked to a ceramide backbone. This compound is significant in various biological processes, including cell-cell interactions, signal transduction, and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/18:0) involves multiple steps:

    Glycosylation: The sequential addition of sugar residues (Gal, Glc) is performed using glycosyltransferases or chemical glycosylation methods.

    Ceramide Attachment: The ceramide backbone is synthesized separately and then attached to the glycan moiety through a glycosidic bond.

Industrial Production Methods

Industrial production of this compound typically involves:

    Fermentation: Using genetically engineered microorganisms to produce the glycan moiety.

    Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of glycosidic bonds.

    Purification: Utilizing chromatographic techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ceramide moiety.

    Reduction: Reduction reactions can modify the sugar residues or the ceramide backbone.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar residues.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidized Derivatives: Modified ceramide or sugar residues.

    Reduced Derivatives: Altered sugar residues or ceramide backbone.

    Substituted Derivatives: New compounds with different functional groups attached to the sugar residues.

Scientific Research Applications

Chemistry

    Synthesis of Complex Glycans: Used as a model compound for studying glycosylation reactions.

    Analytical Standards: Employed as a standard in mass spectrometry and chromatography.

Biology

    Cell Signaling: Investigated for its role in cell-cell communication and signal transduction.

    Immune Response: Studied for its involvement in immune system modulation.

Medicine

    Disease Markers: Used as a biomarker for certain diseases, including cancer and neurodegenerative disorders.

    Therapeutic Targets: Explored as a target for drug development.

Industry

    Biotechnology: Utilized in the production of glycosylated proteins and other biopharmaceuticals.

    Diagnostics: Employed in diagnostic assays for detecting specific glycan structures.

Mechanism of Action

The compound exerts its effects through interactions with specific receptors and enzymes. The sialic acid residues (Neu5Ac) play a crucial role in binding to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors. This binding triggers various signaling pathways involved in immune responses, cell adhesion, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/16:0)
  • alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)-beta-Gal-(1->4)-beta-Glc-(1<->1’)-Cer(d18:1/20:0)

Uniqueness

  • Ceramide Composition : The specific ceramide composition (d18:1/18:0) distinguishes it from other similar compounds.
  • Biological Activity : The unique combination of sugar residues and ceramide backbone contributes to its specific biological activities and interactions.

Properties

Molecular Formula

C70H125N3O29

Molecular Weight

1472.7 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C70H125N3O29/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94)/b33-31+/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-/m0/s1

InChI Key

CSXAHYACQIWDLT-JUFCRVMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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